![molecular formula C25H21ClFN3O4S B2678612 ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866345-67-7](/img/no-structure.png)
ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C25H21ClFN3O4S and its molecular weight is 513.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis of various substituted thieno(2,3-d)pyrimidines, including the molecule . These compounds are typically synthesized through multi-step processes, starting with simpler compounds and building up to more complex structures. For instance, More et al. (2013) detailed the synthesis of related compounds, highlighting their structural characterization through techniques like NMR and IR spectroscopy (More et al., 2013).
Antimicrobial Activity
Some derivatives of thieno(2,3-d)pyrimidines have been evaluated for their antibacterial properties. For example, a study by Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, closely related to the compound , and examined their antimicrobial activity (Spoorthy et al., 2021).
Anticancer Activity
Ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate and its derivatives have been explored for potential anticancer activities. Abdel-Motaal et al. (2020) investigated the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, demonstrating their efficacy against certain cancer cell lines (Abdel-Motaal et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds has been determined through single-crystal X-ray diffraction, providing insights into the molecular arrangement and stability of these molecules. Hu Yang (2009) conducted such an analysis for a closely related compound, contributing to the understanding of its physical and chemical properties (Hu Yang, 2009).
Propiedades
Número CAS |
866345-67-7 |
|---|---|
Fórmula molecular |
C25H21ClFN3O4S |
Peso molecular |
513.97 |
Nombre IUPAC |
ethyl 4-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-18-20(14-28)35-23-21(18)22(31)30(17-9-7-16(26)8-10-17)24(32)29(23)13-15-5-3-4-6-19(15)27/h3-10H,2,11-14H2,1H3 |
Clave InChI |
SNJQCKBGXMLPKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)
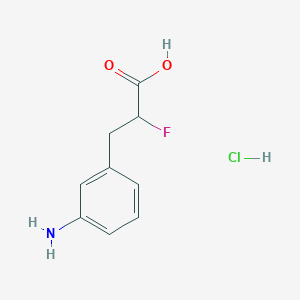
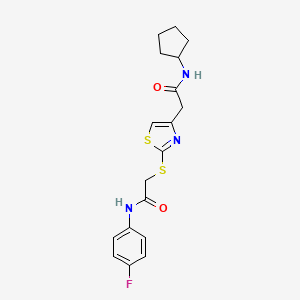
![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)
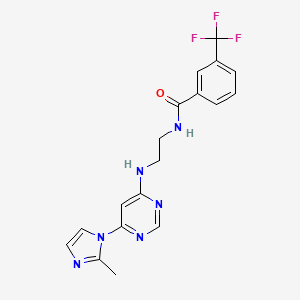
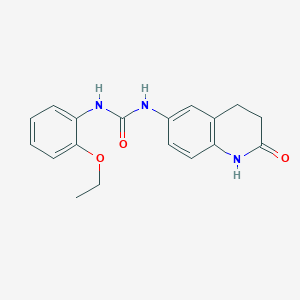
![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)
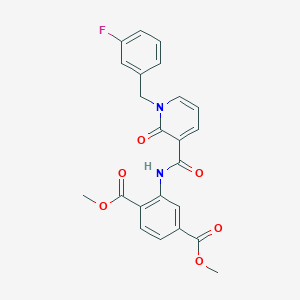
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

